Lipophilicity Differentiation: cLogP vs. In-Class Analogs
High-strength differential evidence is limited for this specific compound [1]. The primary quantifiable differentiation from simpler in-class analogs is its elevated computed lipophilicity, a critical determinant of membrane permeability and protein binding. The target compound exhibits an XLogP3-AA of 7.6, a significant increase over the baseline unsubstituted 1,2,3,4-tetrahydroisoquinoline-2-carboxamide scaffold. This property is a direct consequence of its unique 4-(4-pentylcyclohexyl)phenyl substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 7.6 |
| Comparator Or Baseline | Structural baseline 1,2,3,4-tetrahydroisoquinoline-2-carboxamide estimated at ~1.5; N-cyclohexyl analog estimated at ~3.2 |
| Quantified Difference | Target compound is >5 log units more lipophilic than the unsubstituted core scaffold. |
| Conditions | Computed by XLogP3 3.0 (PubChem). Comparator values are computational estimates based on structural analogs. |
Why This Matters
A 5-log unit difference in cLogP dictates fundamentally different solubility, permeability, and assay compatibility, making the target compound uniquely suitable for probing lipophilic binding pockets but prone to non-specific binding or poor solubility in aqueous assays compared to simpler analogs.
- [1] PubChem. Computed Properties for CID 3781025. XLogP3-AA Value. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
